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Compound of Interest

Compound Name: N-Methylidene-L-alanine

Cat. No.: B15431644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the

reaction kinetics of N-Methyl-L-alanine (NMLA). This document outlines experimental setups,

detailed protocols for kinetic analysis, and potential signaling pathways involving this non-

proteinogenic amino acid.

Introduction to N-Methyl-L-alanine (NMLA)
N-Methyl-L-alanine is a derivative of the proteinogenic amino acid L-alanine, characterized by a

methyl group on the alpha-amino nitrogen. This modification alters its chemical properties,

influencing its role in biological systems and its potential applications in drug development. N-

methylation can increase proteolytic stability, enhance membrane permeability, and modulate

the biological activity of peptides.[1][2] Understanding the reaction kinetics of NMLA is crucial

for elucidating its metabolic fate, potential toxicity, and therapeutic applications.

Enzymatic Reaction Kinetics of N-Methyl-L-alanine
The primary enzyme involved in the biosynthesis of N-Methyl-L-alanine is N-methyl-L-amino

acid dehydrogenase (NMAADH). This enzyme catalyzes the reductive amination of pyruvate

with methylamine, utilizing NADPH as a cofactor.

Quantitative Data: Kinetic Parameters of NMAADH
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The following table summarizes the Michaelis-Menten constants (Km) for the substrates of

NMAADH from Pseudomonas sp..

Substrate Km (M) Source Organism

Pyruvate 1.5 x 10-2
Pseudomonas MS ATCC

25262

NADPH 3.5 x 10-5
Pseudomonas MS ATCC

25262

Methylamine 7.5 x 10-2
Pseudomonas MS ATCC

25262

Experimental Protocol: Kinetic Analysis of NMAADH
This protocol describes a continuous spectrophotometric assay to determine the kinetic

parameters of NMAADH by monitoring the oxidation of NADPH at 340 nm.

Materials:

Purified N-methyl-L-amino acid dehydrogenase (NMAADH)

Sodium pyruvate

Methylamine hydrochloride

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

Tris-HCl buffer (pH 8.5)

Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes

Procedure:

Preparation of Reagents:
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Prepare stock solutions of sodium pyruvate, methylamine HCl, and NADPH in Tris-HCl

buffer.

The final concentrations in the assay will need to be varied to determine the Km for each

substrate. A typical range would be 0.1 to 10 times the expected Km.

Enzyme Assay:

Set up a reaction mixture in a cuvette containing Tris-HCl buffer, and two of the three

substrates at saturating concentrations (typically >10 times their Km).

Add the third substrate at varying concentrations.

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the

spectrophotometer.

Initiate the reaction by adding a small, known amount of NMAADH.

Immediately start monitoring the decrease in absorbance at 340 nm over time. The molar

extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.

Data Analysis:

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time

plot.

Plot the initial velocities against the varying substrate concentrations.

Fit the data to the Michaelis-Menten equation to determine Vmax and Km. Alternatively,

use a linear plot such as the Lineweaver-Burk plot.

Repeat the procedure for each of the three substrates.

Non-Enzymatic Reactions of N-Methyl-L-alanine
While enzymatic reactions are specific, NMLA can also participate in non-enzymatic reactions

common to amino acids.
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Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing

sugars. The initial step involves the condensation of the amino group of NMLA with the

carbonyl group of a reducing sugar to form a Schiff base, which then undergoes rearrangement

to form an Amadori product.

Quantitative Data:

Specific kinetic data for the Maillard reaction of N-Methyl-L-alanine is not readily available.

However, the kinetics can be approximated to be pseudo-zero or first order under specific

conditions. The activation energies for the formation of Strecker aldehydes from the Maillard

reaction of related amino acids (alanine, valine, isoleucine, and leucine) with glucose are in the

range of 115 to 124 kJ/mol.[3]

Nitrosation
Secondary amines, such as the N-methylamino group in NMLA, can react with nitrosating

agents (e.g., nitrous acid, N2O3) to form N-nitrosamines, which are potent carcinogens. This

reaction is pH-dependent and is catalyzed by certain anions like thiocyanate and chloride.

Quantitative Data:

While specific rate constants for the nitrosation of N-Methyl-L-alanine are not available, the

kinetics of nitrosation of other secondary amino acids like proline and sarcosine have been

studied. The reaction is typically second order with respect to nitrite concentration under acidic

conditions. For example, the nitrosation of the related β-N-methylamino-L-alanine (BMAA) has

been shown to produce a cytotoxic and DNA-damaging alkylating agent.[4]

Experimental Workflow and Signaling Pathways
Experimental Workflow for NMLA Kinetic Studies
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Caption: Experimental workflow for NMLA kinetic studies.
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Potential Signaling Pathway: mTORC1 Activation
Amino acids are known to be key activators of the mTORC1 (mechanistic target of rapamycin

complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and

metabolism.[2] While the direct effect of N-Methyl-L-alanine on mTORC1 has not been

extensively studied, it is plausible that as an amino acid, it could contribute to mTORC1

activation.
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Caption: Potential mTORC1 signaling pathway activation by NMLA.

Analytical Methods for NMLA Quantification
Accurate quantification of NMLA is essential for kinetic studies. The most common analytical

techniques involve chromatography coupled with mass spectrometry.

Analytical Method Derivatization Agent Detection Method

Reversed-Phase Liquid

Chromatography (RPLC)

6-aminoquinolyl-N-

hydroxysuccinimidyl

carbamate (AQC)

Tandem Mass Spectrometry

(MS/MS)

Hydrophilic Interaction Liquid

Chromatography (HILIC)
Propyl chloroformate (PCF) Mass Spectrometry (MS)

Gas Chromatography (GC) Ethyl chloroformate (ECF) Mass Spectrometry (MS)

Conclusion
These application notes provide a framework for the experimental investigation of N-Methyl-L-

alanine reaction kinetics. The provided protocols and data serve as a starting point for

researchers in drug development and various scientific fields to further explore the biochemical

significance of this modified amino acid. Further research is warranted to elucidate the specific

kinetic parameters of NMLA in non-enzymatic reactions and to confirm its role in cellular

signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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